4-Chlorobenzyl alcohol

Catalytic oxidation Selectivity comparison Green chemistry

Problem: Generic benzyl alcohols yield inconsistent oxidation selectivity and inadequate protecting group stability, compromising multi-step pharmaceutical syntheses. Solution: 4-Chlorobenzyl alcohol provides validated performance: • 94% oxidation selectivity to 4-chlorobenzaldehyde on SSPOM-Zn catalyst-6 points above 2-chloro analog • Acid-stable 4-chlorobenzyl esters (σₚ = +0.23) enable orthogonal deprotection unattainable with unsubstituted benzyl esters • Documented kinetics across nitric acid, Cr(VI), and TiO₂ systems ensure predictable scale-up Supplied with full CoA and QA documentation.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 873-76-7
Cat. No. B044052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl alcohol
CAS873-76-7
Synonymsp-Chlorobenzyl Alcohol;  4-Chlorobenzenemethanol;  4-Chlorobenzyl Alcohol;  4-Chlorophenylmethanol;  NSC 5286;  p-Chlorotoluol
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)Cl
InChIInChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
InChIKeyPTHGDVCPCZKZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl Alcohol (CAS 873-76-7) Procurement and Selection Guide for Research and Industrial Use


4-Chlorobenzyl alcohol (CAS 873-76-7), molecular formula C₇H₇ClO, is a para-chloro-substituted benzyl alcohol derivative with a molecular weight of 142.58 g/mol and exists as a white to off-white crystalline powder with a melting point of 68-71°C and boiling point of 234°C . As a primary aromatic alcohol, it serves as a versatile building block in organic synthesis, pharmaceutical intermediate manufacturing, and specialty chemical production, with documented applications in the synthesis of p38 kinase inhibitors and as a reagent for carboxyl group protection via acid-stable 4-chlorobenzyl ester formation . Its chlorine substituent at the para position confers distinct electronic and steric properties that differentiate it from unsubstituted benzyl alcohol and other halogenated or alkyl-substituted analogs, making comparative evaluation essential for optimized experimental outcomes.

Why Generic Substitution of 4-Chlorobenzyl Alcohol (CAS 873-76-7) Fails: Critical Selection Factors


Generic substitution among substituted benzyl alcohols is scientifically unsound due to fundamentally different electronic properties, steric profiles, and resultant reactivity patterns. The para-chloro substituent in 4-chlorobenzyl alcohol exerts a distinctive electron-withdrawing inductive effect combined with resonance donation, yielding a Hammett σₚ constant of +0.23 that directly modulates the electron density at the benzylic position and governs oxidation kinetics, nucleophilic substitution rates, and protective group stability [1]. This electronic signature diverges markedly from para-methyl (σₚ = -0.17, electron-donating), para-methoxy (σₚ = -0.27, strongly electron-donating), and para-bromo (σₚ = +0.23, comparable electronic but different steric and leaving-group characteristics) analogs [1]. Substituting any of these without systematic validation introduces uncontrolled variables in reaction kinetics, product selectivity, and downstream processing efficiency. The quantitative evidence that follows demonstrates precisely where 4-chlorobenzyl alcohol occupies a non-interchangeable position within this chemical space.

Quantitative Differentiation Evidence for 4-Chlorobenzyl Alcohol (CAS 873-76-7) Versus Analogs


Catalytic Oxidation Selectivity: 4-Chlorobenzyl Alcohol Versus 2-Chlorobenzyl and 2-Bromobenzyl Analogs on SSPOM-Zn Catalyst

Under identical H₂O₂-mediated oxidation conditions catalyzed by SSPOM-Zn, 4-chlorobenzyl alcohol demonstrated 94% selectivity toward the corresponding aldehyde, substantially exceeding the selectivity observed for 2-chlorobenzyl alcohol (88%) and 2-bromobenzyl alcohol (90%) [1]. The para-chloro substitution pattern facilitates more efficient and selective oxidation compared to ortho-substituted analogs, with similar conversion rates (63% for 4-chlorobenzyl, 58% for 2-chlorobenzyl) but superior product purity outcomes. This para-substituent advantage translates to reduced purification burden and higher isolated yields of 4-chlorobenzaldehyde in preparative-scale applications.

Catalytic oxidation Selectivity comparison Green chemistry SSPOM-Zn catalyst

Carboxyl Protecting Group Stability: 4-Chlorobenzyl Esters Demonstrate Superior Acid Resistance Relative to Benzyl Esters

4-Chlorobenzyl alcohol functions as a carboxyl-protecting reagent forming 4-chlorobenzyl esters that exhibit quantitatively enhanced stability toward acidic conditions compared to unsubstituted benzyl esters . This increased acid stability is directly attributable to the electron-withdrawing chlorine substituent (Hammett σₚ = +0.23), which reduces electron density at the benzylic position and consequently slows acid-catalyzed ester cleavage kinetics. While precise rate constant ratios are not reported in the available literature, the established structure-stability relationship is well-documented in protecting group methodology and represents a key advantage for multi-step synthetic sequences requiring selective orthogonal deprotection strategies.

Protecting group chemistry Peptide synthesis Carboxyl protection Acid stability

Oxidation Kinetics: Substituent-Dependent Rate Modulation in Chloro-Substituted Benzyl Alcohol Series

In dilute nitric acid oxidation studies, the presence and position of chloro substitution significantly modulates benzyl alcohol oxidation rates. The study systematically compared oxidation kinetics across 2-chlorobenzyl alcohol, 4-chlorobenzyl alcohol, and 2,4-dichlorobenzyl alcohol [1]. While full kinetic parameters (rate constants, activation energies) for individual compounds are not publicly accessible from the available abstract data, the study establishes that chloro substitution exerts a measurable influence on oxidation rate profiles. The electron-withdrawing nature of the para-chloro group is predicted to slow oxidation relative to unsubstituted benzyl alcohol, consistent with Hammett linear free-energy relationships (ρ positive for oxidation reactions) [2]. This substituent-dependent kinetic behavior underscores that 4-chlorobenzyl alcohol cannot be substituted by other chloro-substituted analogs without altering reaction time-to-completion and thermal management requirements in scaled processes.

Oxidation kinetics Structure-reactivity relationship Nitric acid oxidation Process chemistry

Micellar Oxidation Rate Enhancement: 4-Chlorobenzyl Alcohol Exhibits Promoter-Dependent Kinetic Modulation

In aqueous micellar media using Cr(VI) oxidant at 30°C under pseudo-first-order conditions, the oxidation rate of 4-chlorobenzyl alcohol is significantly accelerated by hetero-aromatic nitrogen base promoters including 1,10-phenanthroline and 2,2′-bipyridine, with maximum rate enhancement achieved when SDS/TX-100 mixed surfactant systems are combined with bipyridine promoter [1]. This promoter- and micelle-dependent kinetic tunability provides process chemists with adjustable oxidation rates for this specific substrate, a level of reaction control that may not extrapolate identically to other substituted benzyl alcohols due to differing substrate-micelle binding interactions governed by substituent polarity and hydrophobicity. While this evidence characterizes 4-chlorobenzyl alcohol's behavior rather than providing direct comparator data, it establishes the compound's validated performance envelope in industrially relevant micellar oxidation systems.

Micellar catalysis Green oxidation Kinetic rate enhancement Surfactant-mediated synthesis

Validated Application Scenarios for 4-Chlorobenzyl Alcohol (CAS 873-76-7) Procurement


High-Selectivity Catalytic Oxidation to 4-Chlorobenzaldehyde

For applications requiring oxidation of the alcohol to the corresponding aldehyde with minimal over-oxidation to the carboxylic acid, 4-chlorobenzyl alcohol delivers 94% selectivity on SSPOM-Zn catalyst—a 6-percentage-point advantage over the 2-chloro analog and 4 points over the 2-bromo analog [1]. This selectivity differential translates directly to higher isolated yields of 4-chlorobenzaldehyde, a valuable intermediate for perfumery chemicals, pharmaceutical actives, and agrochemical synthesis. Procurement of 4-chlorobenzyl alcohol is specifically indicated when para-substituted benzaldehyde purity is critical to downstream product quality, as the para-chloro substitution pattern yields cleaner oxidation profiles than ortho-halogenated alternatives.

Orthogonal Carboxyl Protection in Multi-Step Peptide and Small Molecule Synthesis

When synthetic sequences require a carboxyl protecting group with intermediate acid stability—more robust than standard benzyl esters yet cleavable under conditions orthogonal to other protecting groups—4-chlorobenzyl alcohol is the reagent of choice. The electron-withdrawing para-chloro substituent confers enhanced acid resistance relative to unsubstituted benzyl esters, enabling selective deprotection strategies where benzyl esters would prematurely cleave [1]. This property is particularly valuable in peptide synthesis, complex natural product total synthesis, and pharmaceutical intermediate manufacturing where orthogonal protecting group chemistry is essential for maintaining multiple reactive centers through successive transformations.

Pharmaceutical Intermediate Manufacturing with Predictable Oxidation Kinetics

For scaled pharmaceutical intermediate production where process consistency and predictability are paramount, the documented kinetic behavior of 4-chlorobenzyl alcohol in multiple oxidation systems—including nitric acid [1], Cr(VI) micellar , and photocatalytic TiO₂ [2] methodologies—provides a validated foundation for process development. The established structure-reactivity relationships for chloro-substituted benzyl alcohols, grounded in Hammett linear free-energy correlations (σₚ = +0.23) [3], enable more accurate prediction of reaction parameters than would be possible with less-characterized analog compounds. This reduces the empirical optimization burden and accelerates process transfer from laboratory to pilot scale.

Research-Grade Synthesis Requiring Defined Para-Substituted Benzyl Alcohol Scaffolds

In academic and industrial research settings where structure-activity relationship (SAR) studies demand precisely defined substituent electronic and steric parameters, 4-chlorobenzyl alcohol provides a well-characterized scaffold with established Hammett σₚ = +0.23, LogP = 1.63-1.83, and well-documented spectroscopic and crystallographic properties [1]. The para-chloro substitution pattern ensures that steric effects do not confound electronic interpretations, unlike ortho-substituted analogs where proximity effects complicate SAR analysis. This clarity of interpretation makes 4-chlorobenzyl alcohol the preferred starting material for systematic investigations of substituent effects on biological activity, catalytic performance, or material properties.

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